(S)-1-(Isoquinolin-6-yl)ethanamine
Overview
Description
(S)-1-(Isoquinolin-6-yl)ethanamine is a chiral amine compound with a molecular formula of C10H12N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Isoquinolin-6-yl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline-6-carboxaldehyde in the presence of a chiral catalyst to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Isoquinolin-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline-6-carboxaldehyde or isoquinoline-6-carboxylic acid.
Reduction: Isoquinolin-6-ylmethanol or isoquinolin-6-ylmethylamine.
Substitution: Various N-substituted isoquinoline derivatives.
Scientific Research Applications
(S)-1-(Isoquinolin-6-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Isoquinolin-6-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-6-ylmethanamine: A closely related compound with similar chemical properties but differing in the position of the amine group.
2-(Isoquinolin-6-yl)ethanamine: Another similar compound with the amine group located at a different position on the isoquinoline ring.
Uniqueness
(S)-1-(Isoquinolin-6-yl)ethanamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity. This makes it a valuable compound for studying enantioselective processes and developing chiral drugs.
Properties
IUPAC Name |
(1S)-1-isoquinolin-6-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOENRZMIIHLI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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